Diazodimedone
Overview
Description
Diazodimedone is a chemical compound with the molecular formula C8H10N2O2 . It is also known by other names such as 2-diazo-5,5-dimethylcyclohexane-1,3-dione . The molecular weight of Diazodimedone is 166.18 g/mol .
Molecular Structure Analysis
The molecular structure of Diazodimedone consists of eight carbon atoms, ten hydrogen atoms, two nitrogen atoms, and two oxygen atoms . The InChI string representation of Diazodimedone is InChI=1S/C8H10N2O2/c1-8(2)3-5(11)7(10-9)6(12)4-8/h3-4H2,1-2H3
.
Chemical Reactions Analysis
Diazodimedone, like other diazo compounds, can undergo various reactions. For instance, it can react with sulfonium ylides and enamines to form zwitterions . These zwitterions can then undergo various subsequent reactions .
Physical And Chemical Properties Analysis
Diazodimedone has a molecular weight of 166.18 g/mol . It has a computed XLogP3-AA value of 0.7, indicating its lipophilicity . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . Its topological polar surface area is 36.1 Ų .
Scientific Research Applications
1. Neuropharmacological Effects
- Diazepam increases the conductance of GABAA channels in rat cultured hippocampal neurons, which may depress excitation in the central nervous system (Eghbali et al., 1997).
2. Immune System and Infection Response
- In mice, diazepam increases mortality and bacterial load from Streptococcus pneumoniae pneumonia, indicating its impact on GABAA receptor signaling and macrophage function (Sanders et al., 2013).
3. Veterinary Applications
- Diazepam is used in various animal species for minor procedures due to its sedative and anxiolytic properties, with studies focusing on its effects on heart and respiratory rates in harbor seal pups (Lapierre et al., 2007).
4. Research Trends and Bibliometric Analysis
- A comprehensive bibliometric analysis reveals current research focuses on diazepam's mechanism of action, application in disease, pharmacokinetics, risk assessment, and management of use (Zhang et al., 2022).
5. Behavioral and Emotional Impact
- Research has explored the effects of diazepam on reducing fearfulness and its potential impact on pessimistic-like judgment in animals, such as lambs (Destrez et al., 2012).
6. Pharmacokinetics and Drug Metabolism
- Studies on diazepam metabolism in rat plasma and brain tissue aid in understanding its efficacy in depressed patients compared to non-depressed ones (Mercolini et al., 2009).
Safety And Hazards
properties
IUPAC Name |
2-diazo-5,5-dimethylcyclohexane-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-8(2)3-5(11)7(10-9)6(12)4-8/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOYBIUAWCVPLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=[N+]=[N-])C(=O)C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50326565 | |
Record name | Diazodimedone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50326565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diazodimedone | |
CAS RN |
1807-68-7 | |
Record name | Diazodimedone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50326565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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